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Compound of Interest

Compound Name: Vinyl Ospemifene

Cat. No.: B1156836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vinyl ospemifene is a potential impurity or derivative of ospemifene, a selective estrogen

receptor modulator (SERM). As with any pharmaceutical compound, a thorough

characterization of its related substances is crucial for quality control and regulatory purposes.

This technical guide provides a detailed overview of the spectroscopic techniques used to

analyze vinyl ospemifene, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy. This document outlines the expected

spectral data, detailed experimental protocols, and relevant biological pathways.

It is important to note that publicly available, experimentally derived spectroscopic data for

vinyl ospemifene is limited. Therefore, the data presented in the following tables are predicted

values based on the known structure of ospemifene and the spectroscopic behavior of vinyl

functional groups. These predictions serve as a guide for researchers in identifying and

characterizing this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of vinyl ospemifene.
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Table 1: Predicted ¹H NMR Chemical Shifts for Vinyl
Ospemifene in CDCl₃

Proton Type
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Notes

Vinyl Protons (-

CH=CH₂)
5.0 - 6.5 dd, dd, dd

Complex splitting

pattern characteristic

of a vinyl group.

Aromatic Protons 6.5 - 7.5 m
Multiple signals from

the phenyl rings.

Methylene Protons (-

O-CH₂-)
~4.1 t

Triplet due to coupling

with adjacent CH₂.

Methylene Protons (-

CH₂-CH₂-O-)
~3.9 t

Triplet due to coupling

with adjacent O-CH₂.

Methylene Protons (-

CH₂-C=)
~2.8 t

Triplet due to coupling

with the adjacent vinyl

group.

Ethyl Protons (-CH₂-

CH₃)
~2.5 q

Quartet due to

coupling with the

methyl group.

Methyl Protons (-CH₂-

CH₃)
~0.9 t

Triplet due to coupling

with the methylene

group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Vinyl
Ospemifene in CDCl₃
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Carbon Type Predicted Chemical Shift (δ, ppm)

Aromatic Carbons 110 - 160

Vinylic Carbon (=CH₂) ~115

Vinylic Carbon (-CH=) ~135

Carbonyl Carbon (C=O) Not Present

Alkene Carbons (-C=C-) 130 - 145

Methylene Carbon (-O-CH₂-) ~68

Methylene Carbon (-CH₂-CH₂-O-) ~62

Methylene Carbon (-CH₂-C=) ~30

Ethyl Carbon (-CH₂-CH₃) ~29

Methyl Carbon (-CH₂-CH₃) ~13

Table 3: Predicted Mass Spectrometry Data for Vinyl
Ospemifene

Parameter Predicted Value Notes

Molecular Formula C₂₄H₂₂O₂

Molecular Weight 342.43 g/mol [1]

Predicted [M+H]⁺ m/z 343.16 Positive ion mode.

Predicted [M]⁺˙ m/z 342.16 Electron Ionization.

Major Fragmentation Pathways

Loss of the ethoxyethanol side

chain; cleavage at the vinyl

group; fragmentation of the

triphenylethylene core.

Table 4: Predicted IR Absorption Frequencies for Vinyl
Ospemifene
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Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Alkenyl) 3080 - 3010 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium-Strong

C=C Stretch (Aromatic) 1600 - 1475 Medium

C=C Stretch (Vinyl) 1650 - 1630 Medium-Weak

C-O Stretch (Ether) 1260 - 1000 Strong

=C-H Bend (Vinyl) 1000 - 650 Strong

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of vinyl ospemifene.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Vinyl ospemifene sample

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the vinyl ospemifene sample.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.
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Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Tune and shim the probe to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve

adequate signal-to-noise.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of vinyl ospemifene.

Materials:
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Vinyl ospemifene sample

Acetonitrile (ACN), HPLC grade

Water, HPLC grade

Formic acid, LC-MS grade

C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

LC-MS system with an electrospray ionization (ESI) source

Procedure:

Sample Preparation: Prepare a stock solution of vinyl ospemifene in acetonitrile at a

concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase

composition.

LC Method:

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Set up a gradient elution, for example, starting with 5% B, ramping to 95% B over 10

minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

Set the flow rate to 0.3-0.5 mL/min and the column temperature to 30-40 °C.

MS Method:

Operate the ESI source in positive ion mode.

Optimize source parameters such as capillary voltage, cone voltage, and gas flows for

maximum signal intensity of the expected [M+H]⁺ ion.

Acquire full scan mass spectra over a range of m/z 100-500.
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For fragmentation analysis (MS/MS), select the precursor ion corresponding to [M+H]⁺

and apply a range of collision energies to generate a product ion spectrum.

Data Analysis:

Identify the peak corresponding to vinyl ospemifene in the total ion chromatogram.

Extract the mass spectrum for this peak and determine the accurate mass of the

molecular ion.

Analyze the MS/MS spectrum to identify characteristic fragment ions and propose

fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in vinyl ospemifene.

Materials:

Vinyl ospemifene sample (solid)

Potassium bromide (KBr), IR grade, desiccated

Agate mortar and pestle

Pellet press

FTIR spectrometer with a sample holder for KBr pellets

Procedure:

Sample Preparation (KBr Pellet Method):

Place approximately 1-2 mg of the vinyl ospemifene sample and 100-200 mg of dry KBr

powder in an agate mortar.

Gently grind the mixture until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet die.
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Press the powder under high pressure (e.g., 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Background Spectrum:

Place a pure KBr pellet or an empty sample holder in the FTIR spectrometer.

Run a background scan to obtain a spectrum of the atmospheric and instrumental

background. This will be automatically subtracted from the sample spectrum.

Sample Spectrum:

Place the KBr pellet containing the sample in the spectrometer.

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:

Identify the major absorption bands in the spectrum.

Correlate the wavenumbers of these bands to specific functional groups using standard IR

correlation tables.

Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of vinyl ospemifene.

Ospemifene Signaling Pathway
Caption: Simplified signaling pathway of ospemifene as a SERM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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